![molecular formula C8H4F3IO2 B1318864 4-Iodo-2-(trifluoromethyl)benzoic acid CAS No. 954815-11-3](/img/structure/B1318864.png)
4-Iodo-2-(trifluoromethyl)benzoic acid
Overview
Description
4-Iodo-2-(trifluoromethyl)benzoic acid is a chemical compound with the CAS Number: 954815-11-3 . It has a molecular weight of 316.02 . The IUPAC name for this compound is 4-iodo-2-(trifluoromethyl)benzoic acid .
Molecular Structure Analysis
The InChI code for 4-Iodo-2-(trifluoromethyl)benzoic acid is 1S/C8H4F3IO2/c9-8(10,11)6-3-4(12)1-2-5(6)7(13)14/h1-3H,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
4-Iodo-2-(trifluoromethyl)benzoic acid is a solid at room temperature .Scientific Research Applications
Synthesis of 1,3,4-Oxadiazole Derivatives
4-Iodo-2-(trifluoromethyl)benzoic acid is utilized in the synthesis of 1,3,4-oxadiazole derivatives containing a 2-fluoro-4-methoxy moiety. These derivatives are of interest due to their potential pharmacological activities .
Investigation of Ligand Binding with Chaperones
This compound is also used in research to investigate the binding of 2-pyridinone and amino acid derivatives with chaperones PapD and FimC. Surface plasmon resonance and ^1HNMR spectroscopy are employed in these studies to understand the interaction mechanisms .
Synthesis of Salicylanilide Esters
Salicylanilide esters with 4-Iodo-2-(trifluoromethyl)benzoic acid are synthesized and have been assayed in vitro as potential antimycotic agents against various fungal strains. The parent salicylanilides and their esters are studied for their antifungal activity .
Ultra Trace Analysis of Fluorinated Aromatic Carboxylic Acids In analytical chemistry, 4-Iodo-2-(trifluoromethyl)benzoic acid serves as an internal standard during the ultra-trace analysis of fluorinated aromatic carboxylic acids by GC/MS method. This application highlights its role in enhancing the precision of chemical analysis .
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a biochemical reagent and its specific biological targets may depend on the context of the research .
Mode of Action
As a biochemical reagent, it may interact with various biological targets depending on the specific experimental setup .
Biochemical Pathways
Similar compounds have been used in the synthesis of various derivatives and in the investigation of ligand binding with chaperones .
Pharmacokinetics
It is known that the compound has a molecular weight of 31602, which may influence its bioavailability .
Result of Action
As a biochemical reagent, its effects would likely depend on the specific experimental context .
Action Environment
The action, efficacy, and stability of 4-Iodo-2-(trifluoromethyl)benzoic acid can be influenced by various environmental factors. For instance, it is recommended to store the compound in a refrigerator to maintain its stability . Furthermore, it is advised to handle the compound in a well-ventilated area to avoid inhalation .
properties
IUPAC Name |
4-iodo-2-(trifluoromethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3IO2/c9-8(10,11)6-3-4(12)1-2-5(6)7(13)14/h1-3H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQLEPZNGCNYKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589916 | |
Record name | 4-Iodo-2-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50589916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
954815-11-3 | |
Record name | 4-Iodo-2-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50589916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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